PfDHODH Inhibition Profile
2‑Chloro‑5‑(3,5‑dichlorophenyl)isonicotinic acid (Compound 35 in US11903936B2) inhibits *P. falciparum* dihydroorotate dehydrogenase (PfDHODH) with an EC₅₀ of 7 nM in a whole‑cell 3D7 parasite growth assay [1]. In stark contrast, the widely used isonicotinic acid derivative 2,6‑dichloroisonicotinic acid (INA) displays no antimalarial activity; its reported EC₅₀ in a plant‑pathogen system (rose powdery mildew) is approximately 0.4 mg L⁻¹, which corresponds to ~1.6 µM—a >200‑fold higher concentration in a completely different biological context [2]. This divergence illustrates that the 3,5‑dichlorophenyl‑5‑substitution of the target compound confers a specific PfDHODH‑inhibitory profile not shared by the 2,6‑dichloro isomer.
| Evidence Dimension | Antimalarial potency (EC₅₀) |
|---|---|
| Target Compound Data | 7 nM (PfDHODH, *P. falciparum* 3D7 cells) |
| Comparator Or Baseline | 2,6‑Dichloroisonicotinic acid (INA): EC₅₀ ≈ 0.4 mg L⁻¹ (1.6 µM) in rose powdery mildew (no antimalarial data) |
| Quantified Difference | Target compound active at low nanomolar range; INA requires µM concentrations in a different target system |
| Conditions | Target: RPMI media + 0.5% albuMAX I, 0.5% hematocrit, 0.5% parasitemia; Comparator: 4‑day pre‑treatment of rose plants |
Why This Matters
Procurement for antimalarial drug discovery requires a compound with validated PfDHODH inhibition; the target compound is patented for this application, whereas the 2,6‑dichloro analog (INA) is irrelevant for malaria research.
- [1] BindingDB BDBM50567967, EC₅₀ = 7 nM against *P. falciparum* 3D7; patent US11903936B2, Compound 35. View Source
- [2] Resistance to *Sphaerotheca pannosa* in roses induced by 2,6‑dichloroisonicotinic acid, *Plant Pathology* 1996, 45, 25‑30. View Source
